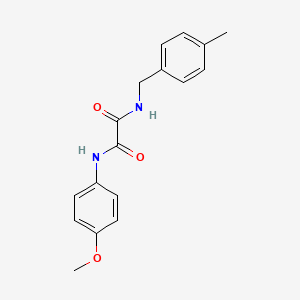
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as MMEDA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MMEDA is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization
- N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its derivatives have been subject to analytical studies, particularly in the context of hallucinogenic substances. For instance, substances like 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe, which are N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were analyzed using techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. These studies aimed at unequivocal identification of the active components in blotter papers seized from the drug market (Zuba & Sekuła, 2013).
Synthesis and Evaluation
- The compound and its related derivatives have been synthesized for various purposes, including the development of new medications. For example, a synthesis method for N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, has been established (Wang Yong-mei, 2007).
Role in Clinical Toxicology
- The compound's derivatives have been studied for their role in clinical and forensic toxicology, particularly in understanding drug-drug interactions and metabolic pathways. For example, studies on the metabolism of NBOMe compounds, which include 25I-NBOMe and 25I-NBOH, have shed light on the enzymes involved in their metabolism and the resulting metabolites (Nielsen et al., 2017).
Pharmacological Studies
- There are pharmacological studies exploring the effects of derivatives on serotonin receptors. For example, derivatives such as 25D-NBOMe and 25E-NBOMe have been analyzed for their high potency agonist effects at 5-HT2A receptors, which is indicative of hallucinogenic activity (Eshleman et al., 2018).
Photocatalytic Applications
- Studies have also explored the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol into corresponding aldehydes, indicating potential applications in chemical synthesis and industrial processes (Higashimoto et al., 2009).
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGAWCXROMKSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

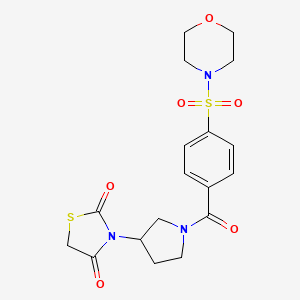
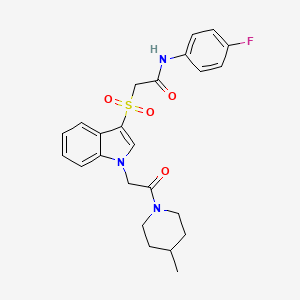
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
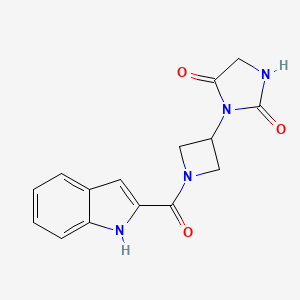
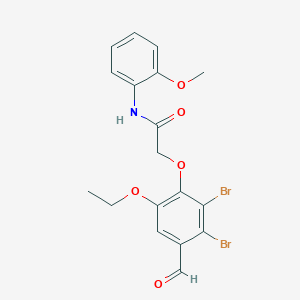
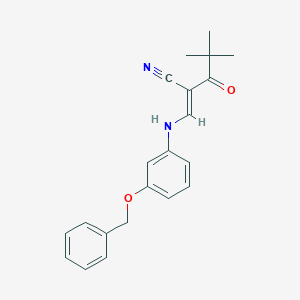
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)
![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)
